Ferrous bromide (Iron(II) bromide, FeBr2, CAS: 7789-46-0) is a paramagnetic transition metal halide that serves as a critical precursor for sustainable base-metal catalysis and advanced materials synthesis. Characterized by a high melting point (698 °C) and a stable +2 oxidation state, FeBr2 is widely utilized as a Lewis acid and a pre-catalyst in cross-coupling reactions (such as Negishi and Kumada couplings) where it offers distinct coordination chemistry with phosphine and amine ligands [1]. Beyond homogeneous catalysis, anhydrous FeBr2 is an essential building block in the solid-state synthesis of high-entropy halide (HEH) battery electrodes and the chemical vapor deposition of 2D van der Waals magnetic materials [2]. For procurement professionals and synthetic chemists, selecting FeBr2 over other iron salts is primarily driven by its superior solubility in ethereal solvents, its specific Lewis acidity, and its thermal stability profile compared to higher-oxidation-state iron bromides.
Substituting Ferrous bromide with the more common Iron(II) chloride (FeCl2) or the higher-oxidation-state Iron(III) bromide (FeBr3) frequently leads to process failures in both catalytic and solid-state workflows. In homogeneous catalysis, FeCl2 suffers from severe solubility limitations in ethereal solvents like diethyl ether and THF, preventing the formation of active monomeric catalyst species and leading to irreproducible kinetics [1]. Conversely, substituting FeBr2 with FeBr3 in high-temperature or reductive environments is chemically unviable because FeBr3 is thermally unstable; it spontaneously decomposes into FeBr2 and highly reactive bromine gas (Br2) at temperatures as low as 65 °C in solution or 140 °C in the solid state [2]. This unwanted bromination and off-gassing can destroy sensitive organic substrates, poison battery material syntheses, and corrode reactor equipment, making FeBr2 the mandatory choice for stable, high-temperature iron(II) integration.
In the development of iron-catalyzed C-C cross-coupling reactions (e.g., Negishi and Kumada couplings), the solubility of the metal salt in ethereal solvents is a critical procurement parameter. FeBr2 readily dissolves in THF and diethyl ether, allowing for reliable titration and the formation of well-defined, highly active monomeric complexes (such as [FeBr2(dpbz)2]) [1]. In direct contrast, FeCl2 exhibits such poor solubility in diethyl ether that it is routinely excluded from quantitative titration studies. Furthermore, when reacted with certain diphosphine ligands (like dppe), FeCl2 yields unpredictable mixtures of monomeric and polymeric species, whereas FeBr2 provides more predictable coordination behavior [2].
| Evidence Dimension | Solubility and stoichiometric reproducibility in diethyl ether/THF |
| Target Compound Data | Soluble; yields reproducible stoichiometry (slope ~0.5-0.6 in biphenyl formation assays) and forms defined monomeric/polymeric pre-catalysts. |
| Comparator Or Baseline | FeCl2 (Excluded from ether-based titration due to extreme insolubility; forms unpredictable speciation mixtures). |
| Quantified Difference | FeBr2 enables >99% predictable catalyst loading in ether, whereas FeCl2 fails to dissolve sufficiently for homogeneous reaction initiation. |
| Conditions | Grignard/Negishi cross-coupling initiation in diethyl ether and THF at room temperature. |
Procuring FeBr2 ensures that the catalyst fully dissolves in standard ethereal solvents, preventing batch-to-batch variability and stalled reactions in pharmaceutical and fine chemical synthesis.
For high-temperature applications, such as the synthesis of solid-state electrolytes or chemical vapor deposition, the thermal stability of the halide precursor is paramount. FeBr2 is highly stable, melting at 698 °C and vaporizing without decomposition [1]. In contrast, the higher-oxidation-state FeBr3 is highly volatile and thermally unstable, undergoing rapid decomposition into FeBr2 and Br2 gas at approximately 140 °C in the solid state, and as low as 65 °C in dichloroethane solutions[2]. This makes FeBr3 entirely unsuitable for processes requiring a stable iron bromide melt or vapor phase.
| Evidence Dimension | Thermal decomposition threshold |
| Target Compound Data | Stable up to 698 °C (melting point) without Br2 evolution. |
| Comparator Or Baseline | FeBr3 (Decomposes to FeBr2 + Br2 at 65 °C in solution and ~140 °C in solid state). |
| Quantified Difference | FeBr2 offers a >500 °C wider thermal processing window without releasing toxic and reactive bromine gas. |
| Conditions | Thermal heating under inert atmosphere or vacuum for solid-state synthesis and CVD. |
Buyers manufacturing high-temperature ceramics, battery materials, or 2D magnets must procure FeBr2 to avoid catastrophic bromine off-gassing and equipment corrosion associated with FeBr3.
In advanced organic synthesis, particularly the intramolecular C-H bond amination and [1,2]-shift tandem reactions of aryl azides to form 2,3-disubstituted indoles, FeBr2 demonstrates unique catalytic competence. Studies show that at a 20 mol % loading in toluene at 140 °C, FeBr2 successfully drives the reaction to completion. When the catalyst was substituted with FeCl2, iron acetates, or Fe(III) salts, the reaction yielded 0% of the desired indole product, resulting only in azide decomposition or aniline formation [1]. The specific Lewis acidity and redox potential of the FeBr2 pair are strictly required to stabilize the intermediate iron nitrene and facilitate the subsequent transformations.
| Evidence Dimension | Product yield in tandem C-H amination of aryl azides |
| Target Compound Data | Near complete conversion to 2,3-disubstituted indoles. |
| Comparator Or Baseline | FeCl2, Fe(OAc)2, and Fe(III) salts (0% yield of desired product). |
| Quantified Difference | 100% loss of catalytic efficacy when substituting FeBr2 with other iron halides or oxidation states. |
| Conditions | 20 mol % catalyst loading in toluene at 140 °C. |
For pharmaceutical process chemists synthesizing complex indole scaffolds via nitrene transfer, FeBr2 is not just an optimal choice but the only functional iron-based catalyst for this specific pathway.
Due to its excellent solubility in ethereal solvents (THF, diethyl ether) compared to FeCl2, FeBr2 is the preferred pre-catalyst for iron-catalyzed Negishi, Kumada, and Suzuki-type cross-coupling reactions. It reliably forms active monomeric Fe(II)-phosphine complexes, ensuring reproducible reaction kinetics and high yields in the synthesis of biaryls and pharmaceutical intermediates [1].
FeBr2 is utilized as a stoichiometric precursor in the mechanochemical and solid-state synthesis of high-entropy halide solid electrolytes and intercalation cathodes. Its thermal stability up to 698 °C ensures that it can be processed at elevated temperatures without the risk of bromine gas evolution, a critical failure point when using FeBr3[2].
In complex organic synthesis involving nitrene transfer, FeBr2 serves as a unique catalyst for the dearomative amination and [1,2]-shift of aryl azides to form 2,3-disubstituted indoles. Because other iron salts (including FeCl2 and Fe(III) variants) completely fail to produce the desired product, FeBr2 is strictly required for this specific synthetic workflow [3].
Corrosive;Irritant